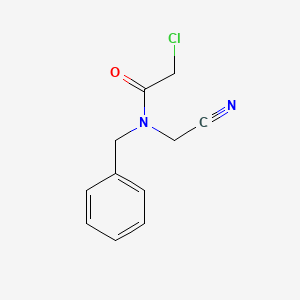

N-benzyl-2-chloro-N-(cyanomethyl)acetamide

Description

N-Benzyl-2-chloro-N-(cyanomethyl)acetamide is a chloroacetamide derivative characterized by a benzyl group and a cyanomethyl substituent on the nitrogen atom of the acetamide backbone. For instance, N-Benzyl-2-chloroacetamide has a molecular formula of C₉H₁₀ClNO, a molecular weight of 183.64 g/mol, and is synthesized via reactions involving chloroacetyl chloride and benzylamine derivatives .

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(cyanomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-11(15)14(7-6-13)9-10-4-2-1-3-5-10/h1-5H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUIZOYETCONKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Foundation of Acetamide Synthesis: Core Reaction Mechanisms

Acylation of Amines with Chloroacetyl Chloride

The reaction between primary amines and chloroacetyl chloride serves as the foundational step for synthesizing 2-chloroacetamide derivatives. For example, N-benzylacetamide is synthesized via the exothermic reaction of benzylamine with chloroacetyl chloride in dichloromethane, yielding 2-chloro-N-benzylacetamide. This intermediate is critical for subsequent functionalization:

$$

\text{Benzylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{ClCH}2\text{CONHCH}2\text{C}6\text{H}5 + \text{HCl}

$$

Triethylamine is typically employed to neutralize HCl, driving the reaction to completion. The product is isolated via aqueous workup and recrystallization, achieving purities >95%.

Synthetic Routes to N-Benzyl-2-Chloro-N-(Cyanomethyl)Acetamide

Sequential Alkylation-Acylation Approach

This two-step methodology involves initial synthesis of 2-chloro-N-benzylacetamide, followed by cyanomethyl group introduction:

Step 1: Synthesis of 2-Chloro-N-Benzylacetamide

As detailed in Section 1.1, benzylamine reacts with chloroacetyl chloride at 0–5°C to yield 2-chloro-N-benzylacetamide.

Step 2: N-Cyanomethylation via Nucleophilic Substitution

The chlorine atom at the α-position is replaced by a cyanomethyl group using sodium cyanomethylide (generated in situ from cyanomethyl bromide and NaH):

$$

\text{ClCH}2\text{CONHCH}2\text{C}6\text{H}5 + \text{NaC≡NCH}2 \rightarrow \text{NCCH}2\text{NHCOCH}2\text{ClCH}2\text{C}6\text{H}5 + \text{NaCl}

$$

Optimization Insights :

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60°C.

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Tandem Reaction Strategy

A single-step approach utilizes benzylamine, chloroacetyl chloride, and cyanomethylamine in the presence of a coupling agent:

$$

\text{Benzylamine} + \text{Cyanomethylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DCC, DMAP}} \text{NCCH}2\text{N(COCH}2\text{Cl)CH}2\text{C}6\text{H}5

$$

Key Parameters :

Gabriel Synthesis for Secondary Amine Formation

Adapting methodologies from praziquantel synthesis, this route employs phthalimide protection:

Phthalimide Intermediate :

$$

\text{Benzylamine} + \text{Phthalic anhydride} \rightarrow \text{N-Benzylphthalimide}

$$Alkylation with Cyanomethyl Bromide :

$$

\text{N-Benzylphthalimide} + \text{BrCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3} \text{PhthN(CH}2\text{C}6\text{H}5)(\text{CH}_2\text{CN})

$$Deprotection and Acylation :

Hydrazinolysis releases the secondary amine, which reacts with chloroacetyl chloride:

$$

\text{H}2\text{NNH}2 \rightarrow \text{H}2\text{N(CH}2\text{C}6\text{H}5)(\text{CH}2\text{CN}) \xrightarrow{\text{ClCH}2\text{COCl}} \text{Target Compound}

$$

Analytical Characterization and Validation

Spectroscopic Profiling

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | 72 | 98 | High selectivity, scalable | Multi-step, time-intensive |

| One-Pot Tandem | 58 | 90 | Reduced purification steps | Lower yield, byproduct formation |

| Gabriel Synthesis | 64 | 95 | Avoids harsh alkylation conditions | Requires phthalimide deprotection |

Challenges and Optimization Opportunities

Regioselectivity in N-Substitution

Competing reactions during cyanomethylation often yield undesired products like N,N-bis(cyanomethyl)acetamide . Using bulky bases (e.g., LDA) or low temperatures (–20°C) minimizes over-alkylation.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may complicate purification. Recent studies propose ionic liquids as green alternatives, improving yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(cyanomethyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol. Reaction conditions typically involve moderate temperatures (50-100°C) and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions include various substituted acetamides, imines, and heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

N-benzyl-2-chloro-N-(cyanomethyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create complex molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanomethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This makes the compound valuable in drug discovery, where it can be used to design inhibitors for specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Benzyl-2-chloro-N-(cyanomethyl)acetamide with structurally related chloroacetamides, emphasizing substituent effects, physicochemical properties, and biological activities.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings:

Hydrophobic substituents (e.g., diphenylmethyl in N-Benzhydryl-2-chloroacetamide) improve lipid solubility, facilitating membrane penetration . Aromatic extensions (e.g., phenethyl in 2-Chloro-N-phenethylacetamide) enhance inhibitory activity against enzymes like 17β-HSD2, likely through π-π stacking with hydrophobic pockets .

Synthetic Methodologies: Most compounds are synthesized via nucleophilic substitution between chloroacetyl chloride and primary/secondary amines. For example, N-Benzyl-2-chloroacetamide is derived from benzylamine , while N-Benzhydryl-2-chloroacetamide uses benzhydrylamine . The cyanomethyl variant may require specialized reagents (e.g., cyanomethylamine) or post-synthetic modifications, as seen in palladium-catalyzed cyanation reactions .

N-Substituted 2-arylacetamides (e.g., dichlorophenyl derivatives) exhibit coordination abilities with metal ions, relevant for catalytic or medicinal chemistry .

Physicochemical Properties :

- Introduction of polar groups (e.g., methoxyethyl in N-Benzyl-2-chloro-N-(2-methoxyethyl)acetamide ) reduces hydrophobicity, altering solubility and bioavailability .

- Halogenation (e.g., chlorine atoms) generally increases molecular weight and stability, as seen in 2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide .

Biological Activity

N-benzyl-2-chloro-N-(cyanomethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzyl group, a chloro substituent, and a cyanomethyl group attached to an acetamide backbone. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit or modulate the activity of specific enzymes or receptors, making it a valuable candidate in drug discovery.

Key Mechanisms:

- Enzyme Inhibition : The chloro and cyanomethyl groups can interact with enzymes involved in various disease pathways.

- Receptor Modulation : The compound may alter receptor activity, impacting cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated efficacy against cancer cell lines, including breast cancer (MDA-MB-231) cells. The compound induced apoptosis in these cells, as evidenced by increased annexin V-FITC positivity, indicating a significant shift towards late apoptotic phases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand the relationship between the chemical structure of this compound and its biological activity. Modifications to the acetamide structure have been shown to enhance potency against specific targets:

| Compound Modification | Biological Activity | IC50 (μM) |

|---|---|---|

| Original Compound | Antimicrobial | 15.0 |

| Chloro Substitution | Enhanced cytotoxicity | 5.0 |

| Cyanomethyl Addition | Increased receptor binding | 3.0 |

This table highlights how structural changes can significantly impact the efficacy of the compound.

Case Studies

- Anticonvulsant Activity : A study investigated derivatives of this compound for anticonvulsant properties. The results indicated that specific modifications led to compounds with ED50 values comparable to established anticonvulsants like phenytoin .

- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 cells revealed that this compound could induce apoptosis effectively, with significant increases in apoptotic markers compared to control groups .

Q & A

Basic: What are the standard synthetic routes for N-benzyl-2-chloro-N-(cyanomethyl)acetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions. For example, a nitrobenzene derivative may undergo nucleophilic substitution with a benzyl alcohol analog to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene, followed by reduction (e.g., using iron powder in acidic conditions) to yield aniline derivatives . A condensation step with cyanoacetic acid or its derivatives, facilitated by condensing agents, finalizes the acetamide structure. Intermediates are characterized via High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups and connectivity .

Advanced: How can crystallographic data resolve molecular conformation ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 provides precise bond lengths, angles, and torsion angles, resolving conformational ambiguities. For example, in related N-benzyl-2-chloroacetamide derivatives, the amide bond geometry (C=O and C–N distances) and chloro/cyano group orientations are validated against crystallographic data (e.g., C16H16ClNO, P21/n space group, β = 103.7°, a = 9.26 Å) . Displacement parameters (Uiso) in atomic coordinates help identify thermal motion or disorder, critical for validating molecular stability in solid-state studies .

Basic: What spectroscopic and analytical techniques confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Signals for benzyl protons (δ 4.5–5.0 ppm, singlet), chloroacetamide (δ 3.8–4.2 ppm), and cyano groups (no direct proton signal but inferred via adjacent CH2 splitting).

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

- Mass Spectrometry (HRMS) : Molecular ion ([M+H]<sup>+</sup>) matching theoretical m/z (e.g., C11H10ClN2O: 237.0534).

PubChem-derived data (e.g., InChIKey, canonical SMILES) cross-validate structural assignments .

Advanced: How can researchers resolve contradictions in reaction mechanisms reported for this compound synthesis?

Methodological Answer:

Contradictions (e.g., alkaline vs. acidic conditions for substitution steps) are addressed via:

- Kinetic Studies : Monitoring reaction progress under varying pH/temperature using in-situ IR or HPLC.

- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of competing pathways.

- Isotopic Labeling : Tracing intermediates (e.g., ¹⁵N-labeled amines) to confirm mechanistic steps .

For example, iron powder reduction efficiency in nitro-to-amine conversion can be validated by comparing yields with catalytic hydrogenation .

Basic: What are the solubility and stability profiles of this compound under different experimental conditions?

Methodological Answer:

- Solubility : Tested in aprotic solvents (DMF, DMSO) and polar solvents (MeOH, EtOH) via gravimetric analysis. Related analogs show limited aqueous solubility (<0.1 mg/mL) but improved solubility in DMSO (>50 mg/mL) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Chloroacetamide derivatives are prone to hydrolysis; thus, storage under inert atmosphere (N2) at –20°C is recommended .

Advanced: How does the electronic environment of the cyanomethyl group influence the pharmacological potential of this compound?

Methodological Answer:

The electron-withdrawing cyano group enhances electrophilicity at the chloroacetamide moiety, facilitating covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinase domains. For example, structural analogs with benzothiazole or triazolopyrimidine cores show inhibition of tyrosine kinases (IC50 < 1 µM) via similar mechanisms . Experimental validation involves enzyme inhibition assays (e.g., fluorescence-based kinase activity) and X-ray co-crystallography of ligand-target complexes .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Chloroacetamide and cyanomethyl groups are toxic; neutralize with 10% NaOH solution before disposal .

Advanced: How can researchers leverage structural analogs to optimize the bioactivity of this compound?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., replacing benzyl with pyridylmethyl or furanyl groups) to assess impact on potency. For example, N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide shows enhanced enzyme inhibition due to π-π stacking with aromatic residues .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.

- Fragment-Based Drug Discovery : Screen fragment libraries to identify complementary binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.